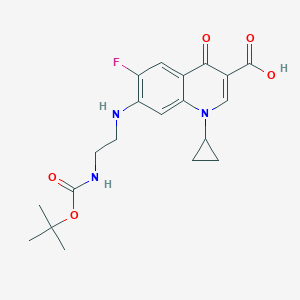
N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin
Descripción general
Descripción
N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is a derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. Ciprofloxacin itself has been extensively studied and is noted for its broad-spectrum antibacterial activity, effective against both Gram-negative and Gram-positive bacteria. It acts primarily by inhibiting bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria (Campoli-Richards et al., 1988). The modification to introduce the N-(tert-Butoxycarbonyl) group aims at enhancing the parent compound's properties or reducing its side effects. However, the specific literature directly addressing N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin is not readily available, indicating a niche or emerging area of research within the broader study of ciprofloxacin derivatives.
Synthesis Analysis
The synthesis of ciprofloxacin and its derivatives involves multiple steps, including the introduction of the fluoroquinolone core and modifications to its structure to improve efficacy, reduce resistance, or modify pharmacokinetic properties. A review article summarizes major synthetic approaches for ciprofloxacin-based molecules, suggesting methodologies that could potentially apply to synthesizing N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin (Akhtar et al., 2016).
Aplicaciones Científicas De Investigación
Overview of Ciprofloxacin
Ciprofloxacin is a fluorinated quinolone with a broad spectrum of antibacterial activity, primarily inhibiting bacterial DNA gyrase. It demonstrates potent efficacy against a wide range of gram-negative and many gram-positive bacteria. Notable for its oral and intravenous administration efficiency, ciprofloxacin reaches therapeutic concentrations in various tissues and body fluids, making it an effective treatment for diverse infections, including systemic, urinary tract, respiratory, and ocular infections (Campoli-Richards et al., 1988); (Davis et al., 1996).
Applications in Ocular Infections
Ciprofloxacin's potent fluoroquinolone antibiotic properties, showing in vitro activity against significant gram-positive and gram-negative ocular pathogens, back its effectiveness in treating experimental keratitis and support further evaluation in ocular infections. This indicates a promising area for applying derivatives like N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin in targeted ocular therapy (Cokingtin & Hyndiuk, 1991).
Environmental Research and Adsorption
A distinct application outside direct therapeutic uses includes environmental research, notably in the adsorption of ciprofloxacin from water. Studies highlight the high adsorption capacity for ciprofloxacin, suggesting the potential for derivatives to play a role in environmental decontamination efforts. This underscores the broader utility of ciprofloxacin derivatives in addressing environmental residues of pharmaceuticals (Igwegbe et al., 2021).
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O5/c1-20(2,3)29-19(28)23-7-6-22-15-9-16-12(8-14(15)21)17(25)13(18(26)27)10-24(16)11-4-5-11/h8-11,22H,4-7H2,1-3H3,(H,23,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKODMWGXEQVSOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593900 | |
| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl) Desethylene Ciprofloxacin | |
CAS RN |
105589-00-2 | |
| Record name | 1-Cyclopropyl-7-[[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105589-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-({2-[(tert-Butoxycarbonyl)amino]ethyl}amino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80593900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





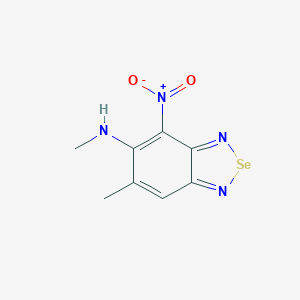
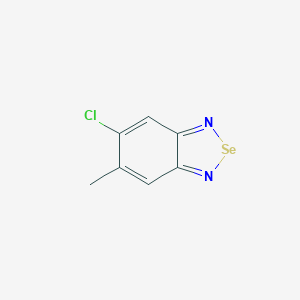

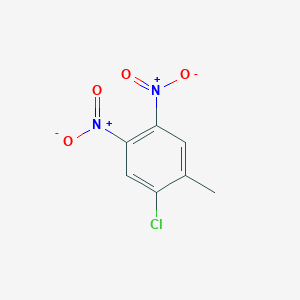
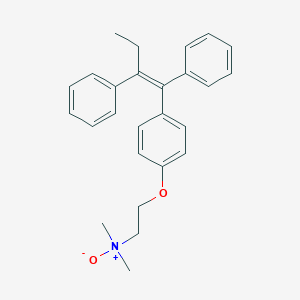
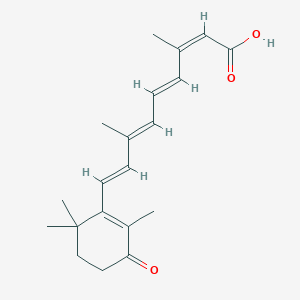
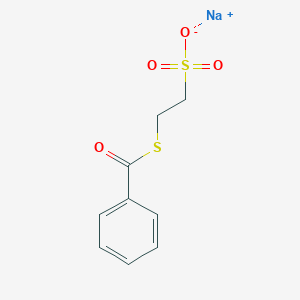
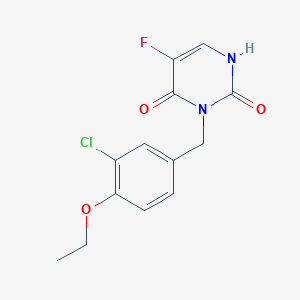
![2-((Benzo[d]thiazol-2-ylthio)methyl)benzoic acid](/img/structure/B19493.png)
![Bis[(2R)-oxirane-2-yl]methane](/img/structure/B19497.png)